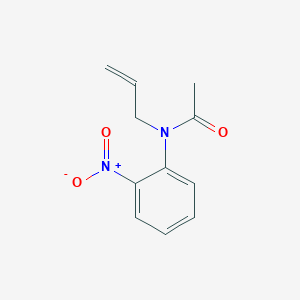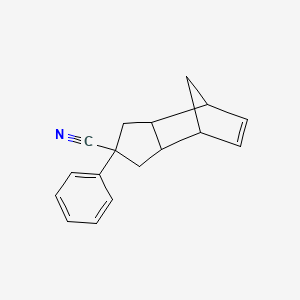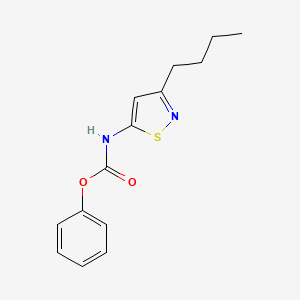
3-Benzoyloxy-2-acetylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyloxy-2-acetylaminofluorene is a complex organic compound derived from fluorene. It is known for its significant role in biochemical research, particularly in the study of carcinogenesis. This compound is a derivative of 2-acetylaminofluorene, which is a well-known carcinogen and mutagen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: NBS in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Aminofluorene derivatives.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
3-Benzoyloxy-2-acetylaminofluorene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. The compound is used to induce tumors in laboratory animals, helping researchers understand the biochemical pathways involved in cancer development .
In addition to its use in cancer research, the compound is also employed in studies related to DNA adduct formation and repair mechanisms. Its ability to form stable DNA adducts makes it a valuable tool for investigating the interactions between carcinogens and genetic material .
Mécanisme D'action
The carcinogenicity of 3-Benzoyloxy-2-acetylaminofluorene is primarily due to its metabolic activation in the body. The compound undergoes biotransformation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately resulting in carcinogenesis .
The key molecular targets include cytochrome P-450 enzymes, which catalyze the
Propriétés
Numéro CAS |
99240-68-3 |
|---|---|
Formule moléculaire |
C22H17NO3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2-acetamido-9H-fluoren-3-yl) benzoate |
InChI |
InChI=1S/C22H17NO3/c1-14(24)23-20-12-17-11-16-9-5-6-10-18(16)19(17)13-21(20)26-22(25)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,24) |
Clé InChI |
GMIXSULHTOYTSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)

![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)

![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)




